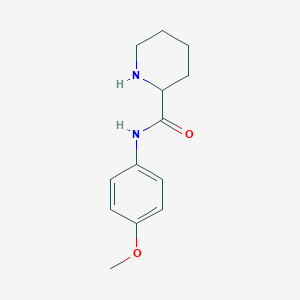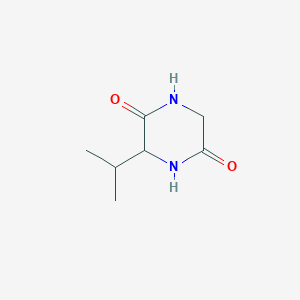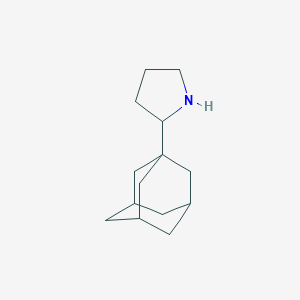
1-Bromo-1h,1h,2h,2h-perfluorooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1h,1h,2h,2h-perfluorooctane, also known as 1H,1H,2H,2H-Perfluorooctyl bromide, is a chemical compound with the molecular formula C8H4BrF13 . It has a molecular weight of 427.00 g/mol . The IUPAC name for this compound is 8-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane .
Molecular Structure Analysis
The molecular structure of 1-Bromo-1h,1h,2h,2h-perfluorooctane consists of a carbon backbone with fluorine atoms attached to the carbon atoms, and a bromine atom attached to one end of the molecule . The InChI representation of the molecule isInChI=1S/C8H4BrF13/c9-2-1-3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h1-2H2 . Physical And Chemical Properties Analysis
1-Bromo-1h,1h,2h,2h-perfluorooctane has a density of 1.743 . It has a boiling point of 170ºC . The compound has a rotatable bond count of 6 . It has a topological polar surface area of 0 Ų . The compound has a complexity of 395 .Wissenschaftliche Forschungsanwendungen
Environmental Persistence and Toxicity
Per- and polyfluoroalkyl substances (PFAS), including compounds similar to 1-Bromo-1h,1h,2h,2h-perfluorooctane, have been the subject of intense study due to their environmental persistence, bioaccumulation, and potential toxicity. Research has focused on understanding the environmental impact of PFAS, including their behavior in drinking water and their degradation mechanisms. These studies are crucial for developing strategies to mitigate their presence in the environment and reduce human exposure.
Human Exposure Through Drinking Water : Studies have revealed that PFAS, due to their water-soluble nature and resistance to environmental degradation, can be significant pollutants in drinking water. This has raised concerns about human health risks from regular consumption of contaminated water. Efforts to monitor and assess the levels of PFAS in drinking water have been extensive, particularly focusing on the most investigated compounds like perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) (Domingo & Nadal, 2019).
Developmental Toxicity : The developmental toxicity of PFAS, especially PFOS and PFOA, has been a critical area of study. Research has shown these substances can have various adverse effects on development and reproduction in animal models, prompting a reevaluation of their impact on human health (Lau, Butenhoff, & Rogers, 2004).
Microbial Degradation : The environmental fate of PFAS is significantly influenced by their resistance to microbial degradation. Understanding the pathways and mechanisms through which PFAS, including those similar to 1-Bromo-1h,1h,2h,2h-perfluorooctane, degrade in the environment is crucial for assessing their persistence and developing remediation strategies (Liu & Mejia Avendaño, 2013).
Chemical Degradation Mechanisms : Research into the chemical degradation mechanisms of PFAS has provided insights into how these compounds can be broken down through various methods, including photochemical, electrochemical, and thermal treatments. These studies are vital for the development of effective technologies to remove PFAS from the environment (Deng et al., 2021).
Emerging Concerns and Novel Treatment Technologies : With the growing detection of PFAS in aquatic environments, research has turned towards understanding their bioaccumulative properties and developing novel treatment technologies. This includes studying the effectiveness of carbonaceous nanomaterials in adsorbing PFAS from water, providing a potential solution for mitigating their impact (Liu et al., 2020).
Eigenschaften
IUPAC Name |
8-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF13/c9-2-1-3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIHCPVPJZKWAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382600 |
Source


|
| Record name | 1-bromo-1h,1h,2h,2h-perfluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161583-34-2 |
Source


|
| Record name | 1-bromo-1h,1h,2h,2h-perfluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B169322.png)





![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)

